Methylene Blue

Description

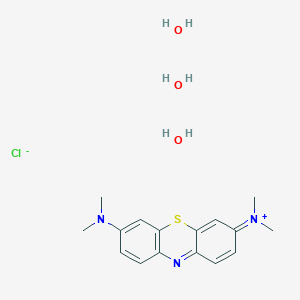

Structure

3D Structure of Parent

Properties

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKWCBBOMKCUKX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150645-86-6, 39612-13-0 | |

| Record name | Poly(methylene blue) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150645-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39612-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023296 | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000013 [mmHg] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/ | |

CAS No. |

61-73-4, 7220-79-3, 97130-83-1 | |

| Record name | Methylene blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE BLUE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NAP7826UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100-110 °C (decomposes) | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Methylene Blue's Neuroprotective Mechanisms: A Technical Guide for Researchers

Introduction: A Storied Past, A Promising Future

Methylene Blue (MB), a compound first synthesized in 1876 as a textile dye, has a rich and varied history in medicine, from its use as an antimalarial agent to a treatment for methemoglobinemia.[1][2][3] In recent years, a resurgence of interest has centered on its potent neuroprotective properties, positioning it as a promising therapeutic candidate for a range of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[1][2][3][4] This guide provides an in-depth exploration of the multifaceted mechanisms through which Methylene Blue exerts its neuroprotective effects, offering researchers, scientists, and drug development professionals a comprehensive technical resource.

The unique neuroprotective capacity of Methylene Blue stems from its ability to readily cross the blood-brain barrier and accumulate within neurons, specifically in the mitochondria.[5] Its therapeutic actions are not mediated by conventional drug-receptor interactions but rather by its unique redox properties, acting as an electron cycler within the mitochondrial electron transport chain (ETC).[6] This guide will dissect the core mechanisms of action, including mitochondrial enhancement, antioxidant activity, modulation of nitric oxide signaling, and inhibition of pathological protein aggregation.

I. The Cornerstone of Neuroprotection: Enhancement of Mitochondrial Function

Mitochondrial dysfunction is a central and unifying pathological feature across a wide spectrum of neurodegenerative diseases.[1][3] Methylene Blue's primary neuroprotective mechanism lies in its ability to directly support and enhance mitochondrial respiration, even in the face of mitochondrial impairment.[1][3][5]

A. An Alternative Electron Carrier

At low, therapeutic doses, Methylene Blue acts as an alternative electron carrier in the mitochondrial ETC.[1][2][7][8] It can accept electrons from NADH and bypass complexes I and III, which are often compromised in neurodegenerative conditions, and directly transfer them to cytochrome c.[1][9] This re-routing of electrons maintains the proton gradient across the inner mitochondrial membrane, essential for ATP synthesis, and increases the activity of complex IV (cytochrome c oxidase).[1][9][10]

The oxidized form of Methylene Blue is blue, while its reduced form, leucomethylene blue, is colorless. This reversible redox cycle allows it to shuttle electrons, thereby sustaining cellular energy production.[6][11]

Diagram: Methylene Blue's Role in the Mitochondrial Electron Transport Chain

Caption: Methylene Blue shuttles electrons from NADH, bypassing Complexes I and III, to Cytochrome c.

B. Upregulation of Cytochrome c Oxidase

Methylene Blue not only donates electrons to the ETC but has also been shown to increase the expression and activity of cytochrome c oxidase (Complex IV).[5][12][13] This is a critical effect, as the activity of this enzyme is often diminished in the brains of individuals with Alzheimer's disease.[14][15] By preserving cytochrome oxidase activity, Methylene Blue helps maintain cellular respiration and energy metabolism, even under conditions of chronic cerebral hypoperfusion.[12][13]

II. A Potent Antioxidant Defense

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a major contributor to neuronal damage in neurodegenerative diseases. Methylene Blue exhibits powerful antioxidant properties through multiple mechanisms.

A. Reduction of Mitochondrial Superoxide Production

By improving the efficiency of the electron transport chain, Methylene Blue reduces the "leakage" of electrons that can react with oxygen to form superoxide radicals, a primary source of cellular ROS.[8][16][17] Its ability to bypass the often-impaired complexes I and III is key to this effect.[8]

B. Activation of the Nrf2/ARE Pathway

Methylene Blue has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[18][19][20] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[19][20] Activation of this pathway enhances the cell's endogenous antioxidant defenses, providing a robust and sustained protection against oxidative stress.[19][20] Studies have shown that the neuroprotective effects of Methylene Blue in models of tauopathy are associated with the increased expression of Nrf2/ARE-regulated genes.[19][20] This activation can be triggered by a mild increase in hydrogen peroxide production induced by Methylene Blue in the mitochondria, which then signals the activation of the Nrf2 pathway.[21]

Diagram: Methylene Blue and the Nrf2/ARE Antioxidant Pathway

Caption: Methylene Blue promotes Nrf2 translocation to the nucleus, activating antioxidant gene expression.

III. Modulation of Nitric Oxide Signaling

Nitric oxide (NO) is a crucial signaling molecule in the nervous system, but at high concentrations, it can be neurotoxic. Methylene Blue is a known inhibitor of nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC), key enzymes in the NO signaling pathway.[11] By inhibiting these enzymes, Methylene Blue can mitigate the detrimental effects of excessive NO production, which includes the inhibition of cytochrome c oxidase.[14]

IV. Inhibition of Pathological Protein Aggregation

The aggregation of misfolded proteins, such as amyloid-beta (Aβ) and tau, is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease.[22] Methylene Blue has demonstrated the ability to interfere with the aggregation of these proteins.

A. Amyloid-Beta Aggregation

Methylene Blue has been shown to inhibit the formation of neurotoxic Aβ oligomers.[23] Interestingly, it achieves this not by preventing aggregation altogether, but by promoting the formation of larger, less toxic amyloid fibrils.[23] This suggests that the oligomeric species of Aβ are the primary pathogenic entities and that shifting the equilibrium towards fibril formation could be a therapeutically beneficial strategy. Furthermore, some studies indicate that Methylene Blue can reduce soluble Aβ levels by increasing the activity of the proteasome, the cellular machinery responsible for degrading unwanted proteins.[24]

B. Tau Protein Aggregation

Methylene Blue has been shown to inhibit the aggregation of tau protein into neurofibrillary tangles.[2][25][26] It appears to achieve this by inducing the formation of disulfide bonds within the tau monomer, which alters its conformation and prevents it from assembling into pathological aggregates.[27][28] However, it is important to note that while it inhibits the formation of tau fibrils, some studies suggest it may increase the number of granular tau oligomers.[25][26] The precise implications of this for neurotoxicity are still under investigation.

Experimental Protocols

A. Assessing Mitochondrial Respiration in Neuronal Cultures

This protocol provides a method for measuring the oxygen consumption rate (OCR) in primary neuron cultures to assess the impact of Methylene Blue on mitochondrial function.[29][30][31][32]

Materials:

-

Primary neuronal cell culture

-

Seahorse XF Analyzer (or similar instrument for measuring OCR)

-

Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

-

Methylene Blue (various concentrations)

-

Mitochondrial stress test kit containing:

-

Oligomycin (Complex V inhibitor)

-

FCCP (uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Procedure:

-

Plate primary neurons in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere and mature.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium.

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

-

Prepare the mitochondrial stress test compounds and Methylene Blue in the assay medium.

-

Load the Seahorse XF cartridge with the prepared compounds.

-

Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol.

-

The instrument will measure the basal OCR, followed by sequential injections of:

-

Methylene Blue (or vehicle control)

-

Oligomycin (to measure ATP-linked respiration)

-

FCCP (to measure maximal respiration)

-

Rotenone/Antimycin A (to measure non-mitochondrial respiration)

-

-

Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

B. In Vitro Tau Aggregation Assay

This protocol describes a method to assess the inhibitory effect of Methylene Blue on tau protein aggregation in a cell-free system.[33][34][35]

Materials:

-

Recombinant tau protein (e.g., full-length tau or a fragment containing the microtubule-binding repeats)

-

Aggregation-inducing agent (e.g., heparin or arachidonic acid)

-

Thioflavin T (ThT) or Thioflavin S (ThS) fluorescent dye

-

Assay buffer (e.g., PBS or HEPES buffer)

-

Methylene Blue (various concentrations)

-

96-well microplate (black, clear bottom)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare solutions of recombinant tau protein, aggregation inducer, and Methylene Blue in the assay buffer.

-

In a 96-well microplate, combine the tau protein, aggregation inducer, and different concentrations of Methylene Blue (or vehicle control).

-

Add ThT or ThS to each well.

-

Incubate the plate at 37°C with gentle shaking.

-

Monitor the fluorescence intensity over time using a plate reader (excitation ~440 nm, emission ~485 nm for ThT).

-

The fluorescence intensity will increase as tau aggregates and binds to the ThT dye.

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Analyze the curves to determine the lag time and the rate of aggregation in the presence and absence of Methylene Blue. A delay in the lag time and a decrease in the slope of the curve indicate inhibition of aggregation.

Quantitative Data Summary

| Parameter | Effect of Methylene Blue | Disease Model/System | Reference |

| Soluble Aβ40 and Aβ42 Levels | Significantly reduced | 3xTg-AD mice | [24] |

| Insoluble Aβ40 and Aβ42 Levels | No significant change | 3xTg-AD mice | [24] |

| Proteasome Activity | Increased chymotrypsin- and trypsin-like activities | 3xTg-AD mice brain | [24] |

| Dopaminergic Neuron Survival | Preserved in the substantia nigra | 6-OHDA rat model of Parkinson's Disease | [4][36] |

| Motor and Olfactory Function | Ameliorated deficits | Chronic MPTP/probenecid mouse model of Parkinson's Disease | [4][37] |

| Cytochrome Oxidase Activity | Preserved in brain regions affected by hypoperfusion | Rats with chronic cerebral hypoperfusion | [12][13] |

Conclusion

Methylene Blue presents a compelling case as a neuroprotective agent with a unique and multifaceted mechanism of action. Its ability to enhance mitochondrial function, combat oxidative stress, modulate nitric oxide signaling, and inhibit pathological protein aggregation addresses several key pathological processes that are common to a range of neurodegenerative diseases. The preclinical evidence is robust, demonstrating its efficacy in various animal models. As research continues to unravel the intricacies of its neuroprotective effects, Methylene Blue holds significant promise for the development of novel therapeutic strategies for these devastating disorders. This guide provides a foundational understanding for researchers to further explore and harness the therapeutic potential of this historic yet forward-looking molecule.

References

-

Necula, M., Breydo, L., Milton, S., Kayed, R., van der Veer, W. E., Tone, P., & Glabe, C. G. (2007). Methylene blue inhibits amyloid Aβ oligomerization by promoting fibrillization. Biochemistry, 46(30), 8850–8860. [Link]

-

Yang, L., et al. (2018). From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue. Molecular Neurobiology, 55(6), 5269-5282. [Link]

-

Wikipedia contributors. (2024, October 27). Methylene blue. In Wikipedia, The Free Encyclopedia. [Link]

-

Gonzalez-Lima, F., Barksdale, B. R., & Rojas, J. C. (2014). Protection against neurodegeneration with low-dose methylene blue and near-infrared light. Frontiers in Cellular Neuroscience, 8, 179. [Link]

-

Necula, M., Breydo, L., Milton, S., Kayed, R., van der Veer, W. E., Tone, P., & Glabe, C. G. (2007). Methylene Blue Inhibits Amyloid Aβ Oligomerization by Promoting Fibrillization. Biochemistry, 46(30), 8850-8860. [Link]

-

Alzheimer's Drug Discovery Foundation. (2024). Methylene blue (and TRx0237). [Link]

-

Atamna, H. (2010). Methylene Blue: Enhancing Cellular Energy Metabolism via Cytochrome C Oxidase. Journal of Alzheimer's Disease, 20(s2), S439-S452. [Link]

-

Markov, D. S., et al. (2021). Brain Protection by Methylene Blue and Its Derivative, Azur B, via Activation of the Nrf2/ARE Pathway in Cisplatin-Induced Cognitive Impairment. International Journal of Molecular Sciences, 22(16), 8829. [Link]

-

Rojas, J. C., Bruchey, A. K., & Gonzalez-Lima, F. (2012). Neurometabolic mechanisms for memory enhancement and neuroprotection of methylene blue. Progress in Neurobiology, 96(1), 32-45. [Link]

-

Soeda, Y., et al. (2019). Methylene Blue Inhibits Formation of Tau Fibrils but not of Granular Tau Oligomers: A Plausible Key to Understanding Failure of a Clinical Trial for Alzheimer's Disease. Journal of Alzheimer's Disease, 68(4), 1677-1686. [Link]

-

Tucker, D., et al. (2018). Alternative Mitochondrial Electron Transfer for the Treatment of Neurodegenerative Diseases and Cancers: Methylene Blue Connects the Dots. Progress in Molecular Biology and Translational Science, 155, 143-167. [Link]

-

Tretter, L., & Horvath, G. (2021). Molecular Mechanisms of the Neuroprotective Effect of Methylene Blue. International Journal of Molecular Sciences, 22(16), 8829. [Link]

-

Renoja Wellness. (2025). Methylene Blue And Its Impact On Mitochondrial Function, A Deep Dive. [Link]

-

Scantox. (n.d.). Tau Aggregation In Vitro. [Link]

-

Connolly, N. M. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 25(3), 542–572. [Link]

-

Dr. Oracle. (2025). What is the role of methylene blue in the treatment of Parkinson's Disease? [Link]

-

JoVE. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. [Link]

-

Soeda, Y., et al. (2019). Methylene blue inhibits formation of tau fibrils but not of granular tau oligomers: A plausible key to understanding failure of a clinical trial for Alzheimer's disease. Journal of Alzheimer's Disease, 68(4), 1677-1686. [Link]

-

Creative Biolabs. (n.d.). Tau Aggregation Assay Service. [Link]

-

Yang, L., et al. (2018). From Mitochondrial Function to Neuroprotection—an Emerging Role for Methylene Blue. Molecular Neurobiology, 55(6), 5269-5282. [Link]

-

Wang, Y., et al. (2015). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Journal of Visualized Experiments, (95), e52312. [Link]

-

Necula, M., Breydo, L., Milton, S., Kayed, R., van der Veer, W. E., Tone, P., & Glabe, C. G. (2007). Methylene Blue Inhibits Amyloid Aβ Oligomerization by Promoting Fibrillization. Biochemistry, 46(30), 8850-8860. [Link]

-

Gureev, A. P., et al. (2023). Targeting mitochondrial dysfunction using methylene blue or mitoquinone to improve skeletal aging. GeroScience, 45(4), 2329–2346. [Link]

-

Neurohacker Collective. (n.d.). Methylene blue - Mitochondrial support, neuroprotection, and cellular resilience. [Link]

-

Rojas, J. C., et al. (2020). Methylene Blue Preserves Cytochrome Oxidase Activity and Prevents Neurodegeneration and Memory Impairment in Rats With Chronic Cerebral Hypoperfusion. Frontiers in Cellular Neuroscience, 14, 130. [Link]

-

Abdel-Wahab, A. F., et al. (2024). Methylene Blue Mitigates Doxorubicin-Induced Cardiotoxicity via KEAP1/NRF2/GPX-4/Caspase3 Modulation. Pharmaceuticals, 17(3), 332. [Link]

-

Markov, D. S., et al. (2021). Methylene Blue Induces Antioxidant Defense and Reparation of Mitochondrial DNA in a Nrf2-Dependent Manner during Cisplatin-Induced Renal Toxicity. International Journal of Molecular Sciences, 22(16), 8829. [Link]

-

Stack, C., et al. (2014). Methylene blue upregulates Nrf2/ARE genes and prevents tau-related neurotoxicity. Human Molecular Genetics, 23(14), 3786-3802. [Link]

-

Stack, C., et al. (2014). Methylene blue upregulates Nrf2/ARE genes and prevents tau-related neurotoxicity. Human Molecular Genetics, 23(14), 3786-3802. [Link]

-

Medina, D. X., Caccamo, A., & Oddo, S. (2011). Methylene Blue Reduces Aβ Levels and Rescues Early Cognitive Deficit by Increasing Proteasome Activity. Brain Pathology, 21(2), 140-149. [Link]

-

Xue, H., et al. (2021). The Potentials of Methylene Blue as an Anti-Aging Drug. Cells, 10(12), 3379. [Link]

-

Kim, J., et al. (2024). Mechanism of Methylene Blue Inducing the Disulfide Bond Formation of Tubulin-Associated Unit Proteins. JACS Au, 4(5), 1836-1845. [Link]

-

Wen, Y., et al. (2011). Neuroprotective Actions of Methylene Blue and Its Derivatives. PLoS ONE, 6(10), e26254. [Link]

-

Connolly, N. M. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 25(3), 542–572. [Link]

-

Connolly, N. M. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 25(3), 542–572. [Link]

-

Pickhardt, M., et al. (2012). Inhibition of Tau aggregation by methylene blue (MB) determined by the filter assay. ResearchGate. [Link]

-

Biju, K. C., et al. (2018). Methylene Blue Ameliorates Olfactory Dysfunction and Motor Deficits in a Chronic MPTP/Probenecid Mouse Model of Parkinson's Disease. Neuroscience, 380, 111-122. [Link]

-

Rojas, J. C., et al. (2020). Methylene Blue Preserves Cytochrome Oxidase Activity and Prevents Neurodegeneration and Memory Impairment in Rats With Chronic Cerebral Hypoperfusion. Frontiers in Cellular Neuroscience, 14, 130. [Link]

-

Connolly, N. M. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 25(3), 542–572. [Link]

-

Gu, J., et al. (2023). Two simple assays for assessing the seeding activity of proteopathic tau. Frontiers in Aging Neuroscience, 15, 1157980. [Link]

-

Atamna, H. (2010). Protective role of methylene blue in Alzheimer's disease via mitochondria and cytochrome c oxidase. Journal of Alzheimer's Disease, 20(s2), S439-S452. [Link]

-

Smith, E., et al. (2017). Daily consumption of methylene blue reduces attentional deficits and dopamine reduction in a 6-OHDA model of Parkinson's disease. Neuroscience, 359, 8-16. [Link]

-

Kim, J., et al. (2024). Mechanism of Methylene Blue Inducing the Disulfide Bond Formation of Tubulin-Associated Unit Proteins. JACS Au, 4(5), 1836-1845. [Link]

-

Biju, K. C., et al. (2018). Methylene Blue Ameliorates Olfactory Dysfunction and Motor Deficits in a Chronic MPTP/Probenecid Mouse Model of Parkinson's Disease. Neuroscience, 380, 111-122. [Link]

-

Rogers, G. W., et al. (2013). Methods for Assessing Mitochondrial Function in Diabetes. Journal of Endocrinology, 216(3), R1-R17. [Link]

Sources

- 1. From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of the Neuroprotective Effect of Methylene Blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. droracle.ai [droracle.ai]

- 5. Frontiers | Protection against neurodegeneration with low-dose methylene blue and near-infrared light [frontiersin.org]

- 6. Neurometabolic mechanisms for memory enhancement and neuroprotection of methylene blue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alternative Mitochondrial Electron Transfer for the Treatment of Neurodegenerative Diseases and Cancers: Methylene Blue Connects the Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Actions of Methylene Blue and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. troscriptions.com [troscriptions.com]

- 10. Targeting mitochondrial dysfunction using methylene blue or mitoquinone to improve skeletal aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methylene blue - Wikipedia [en.wikipedia.org]

- 12. Methylene Blue Preserves Cytochrome Oxidase Activity and Prevents Neurodegeneration and Memory Impairment in Rats With Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methylene Blue Preserves Cytochrome Oxidase Activity and Prevents Neurodegeneration and Memory Impairment in Rats With Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Protective role of methylene blue in Alzheimer's disease via mitochondria and cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. alzdiscovery.org [alzdiscovery.org]

- 17. Methylene Blue And Its Impact On Mitochondrial Function, A Deep Dive - Renoja [renoja.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Methylene Blue Induces Antioxidant Defense and Reparation of Mitochondrial DNA in a Nrf2-Dependent Manner during Cisplatin-Induced Renal Toxicity - ProQuest [proquest.com]

- 22. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Methylene Blue Reduces Aβ Levels and Rescues Early Cognitive Deficit by Increasing Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methylene Blue Inhibits Formation of Tau Fibrils but not of Granular Tau Oligomers: A Plausible Key to Understanding Failure of a Clinical Trial for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. keio.elsevierpure.com [keio.elsevierpure.com]

- 27. Mechanism of Methylene Blue Inducing the Disulfide Bond Formation of Tubulin-Associated Unit Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. [repository.cam.ac.uk]

- 30. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. research.ed.ac.uk [research.ed.ac.uk]

- 33. scantox.com [scantox.com]

- 34. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 35. Tau Aggregation Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 36. Daily consumption of methylene blue reduces attentional deficits and dopamine reduction in a 6-OHDA model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Methylene Blue Ameliorates Olfactory Dysfunction and Motor Deficits in a Chronic MPTP/Probenecid Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methylene Blue as a Mitochondrial Redox Cycler: A Technical Guide for Researchers

Introduction: Beyond the Dye—A Renewed Focus on a Century-Old Molecule

Methylene Blue (MB), first synthesized in 1876 as a textile dye, has a rich history in medicine, with applications ranging from an anti-malarial agent to a treatment for methemoglobinemia.[1][2] However, recent decades have seen a resurgence of interest in this versatile phenothiazine compound, driven by its profound effects on mitochondrial function.[1][2][3] Mitochondrial dysfunction is a common pathological hallmark across a wide spectrum of neurodegenerative disorders, making MB a promising therapeutic candidate.[1][2][4] This guide provides an in-depth technical overview of Methylene Blue's core mechanism as a mitochondrial redox cycler, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and experimentally investigate its properties.

Core Mechanism: Methylene Blue as an Electron Transport Chain Surrogate

At the heart of Methylene Blue's therapeutic potential lies its unique ability to act as a catalytic redox cycler within the mitochondria.[1][5] In essence, MB can shuttle electrons within the electron transport chain (ETC), bypassing potential blockages and enhancing overall respiratory efficiency.[6][7][8]

The Redox Cycling Process

-

Electron Acceptance: In its oxidized state, Methylene Blue (MB+) is blue. It readily accepts electrons from NADH, a primary product of the Krebs cycle, becoming reduced to its colorless form, Leucomethylene Blue (MBH).[1][5] This process can occur in the presence of Complex I.[8]

-

Electron Donation: Leucomethylene Blue then directly donates these electrons to Cytochrome c, a mobile electron carrier in the ETC.[1][7]

-

Re-oxidation and Cycling: Upon donating electrons to Cytochrome c, Leucomethylene Blue is re-oxidized back to Methylene Blue, ready to repeat the cycle.[1][5]

This redox cycling has several critical consequences for mitochondrial function:

-

Bypassing ETC Complexes I and III: In pathological conditions where Complex I or III are inhibited or dysfunctional, MB can effectively act as a "bridge," maintaining electron flow to Complex IV (Cytochrome c oxidase).[1][5][7][8] This is crucial as these complexes are often impaired in neurodegenerative diseases.[1]

-

Enhancing Complex IV Activity: By directly providing electrons to Cytochrome c, MB increases the substrate availability for Complex IV, thereby boosting its activity.[1][8][9] This leads to increased oxygen consumption and more efficient ATP production.[8][9][10]

-

Reducing Oxidative Stress: Electron leakage from Complexes I and III is a major source of reactive oxygen species (ROS) production in mitochondria.[9] By bypassing these sites, MB can significantly reduce the generation of harmful superoxide radicals.[3][5]

Visualizing the Mechanism: Methylene Blue's Interaction with the Electron Transport Chain

The following diagram illustrates the conventional electron flow through the ETC and how Methylene Blue can create an alternative pathway.

Caption: Methylene Blue's role as a redox cycler in the mitochondrial electron transport chain.

Experimental Protocols for Assessing Methylene Blue's Mitochondrial Effects

To rigorously evaluate the impact of Methylene Blue on mitochondrial function, a combination of in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration.

Objective: To determine the effect of Methylene Blue on basal respiration, ATP-linked respiration, and maximal respiration.

Materials:

-

Seahorse XFe96 or similar Extracellular Flux Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: Bicarbonate-free DMEM or RPMI supplemented with glucose, pyruvate, and glutamine, pH 7.4

-

Methylene Blue (stock solution in sterile water or DMSO)

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

-

Cultured cells (e.g., neuronal cell lines like HT22 or SH-SY5Y)

Protocol:

-

Cell Seeding:

-

One day prior to the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Allow cells to attach and form a monolayer overnight in a standard CO₂ incubator.

-

-

Cartridge Hydration:

-

Hydrate the Seahorse XF sensor cartridge overnight in a 37°C non-CO₂ incubator with Seahorse XF Calibrant.

-

-

Assay Preparation:

-

On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium.

-

Add the final volume of assay medium to each well and incubate the plate in a 37°C non-CO₂ incubator for at least 30 minutes to allow for temperature and pH equilibration.

-

Prepare stock solutions of Methylene Blue and mitochondrial inhibitors in assay medium at the desired final concentrations. A typical in vitro concentration range for MB is 10 nM to 1 µM.[11]

-

Load the injector ports of the hydrated sensor cartridge with Methylene Blue and the inhibitors.

-

-

Seahorse XF Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell plate and initiate the assay.

-

The assay protocol typically involves sequential injections:

-

Port A: Vehicle or Methylene Blue (to measure its effect on basal respiration).

-

Port B: Oligomycin (inhibits ATP synthase, revealing ATP-linked respiration).

-

Port C: FCCP (an uncoupling agent that collapses the proton gradient and induces maximal respiration).

-

Port D: Rotenone & Antimycin A (inhibit Complexes I and III, shutting down mitochondrial respiration to reveal non-mitochondrial oxygen consumption).

-

-

Data Analysis and Interpretation:

| Parameter | Calculation | Interpretation with Methylene Blue |

| Basal Respiration | (Last rate measurement before first injection) - (Non-mitochondrial respiration) | An increase suggests MB enhances baseline mitochondrial activity. |

| ATP Production | (Last rate measurement before oligomycin injection) - (Minimum rate measurement after oligomycin injection) | An increase indicates MB boosts ATP synthesis. |

| Maximal Respiration | (Maximum rate measurement after FCCP injection) - (Non-mitochondrial respiration) | An increase signifies MB enhances the cell's capacity to respond to energy demands. |

| Proton Leak | (Minimum rate measurement after oligomycin injection) - (Non-mitochondrial respiration) | A decrease could suggest MB improves the coupling efficiency of the ETC. |

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 are commonly used to measure changes in ΔΨm.

Objective: To determine if Methylene Blue can maintain or restore mitochondrial membrane potential.

Materials:

-

Fluorescence microscope or plate reader

-

TMRE or JC-1 dye

-

Cultured cells

-

Methylene Blue

-

FCCP or CCCP (as a positive control for depolarization)

-

PBS or HBSS buffer

Protocol (using TMRE):

-

Cell Culture:

-

Plate cells in a suitable format for imaging or plate reader analysis (e.g., glass-bottom dishes or black-walled 96-well plates).

-

-

Treatment:

-

Treat cells with Methylene Blue at various concentrations for the desired duration. Include a vehicle control and a positive control (FCCP/CCCP).

-

-

Staining:

-

Washing and Imaging:

-

Gently wash the cells with pre-warmed PBS or buffer to remove excess dye.

-

Immediately acquire images using a fluorescence microscope with a TRITC filter set or measure fluorescence intensity with a plate reader (Ex/Em ~549/575 nm).

-

Data Analysis and Interpretation:

-

Healthy cells with a high ΔΨm will accumulate TMRE in the mitochondria, resulting in bright red fluorescence.

-

Apoptotic or stressed cells with a depolarized ΔΨm will show a significant decrease in TMRE fluorescence.

-

An increase in TMRE fluorescence in MB-treated cells compared to a stress-induced control group would indicate a protective effect of MB on mitochondrial membrane potential.

Quantification of ATP Production

Luciferase-based assays are highly sensitive for measuring cellular ATP levels.

Objective: To quantify the effect of Methylene Blue on total cellular ATP production.

Materials:

-

Luminometer

-

Commercially available ATP assay kit (containing luciferase and D-luciferin)

-

Cultured cells in opaque-walled multi-well plates

-

Methylene Blue

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in an opaque-walled 96-well plate to minimize background signal.

-

Treat cells with various concentrations of Methylene Blue for the desired time.

-

-

Assay Procedure:

-

Allow the plate and reagents to equilibrate to room temperature.

-

Add the ATP detection reagent (luciferase/luciferin mixture) to each well according to the kit manufacturer's instructions.[13]

-

Lyse the cells by shaking the plate for a few minutes to release ATP.

-

-

Measurement:

-

Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.[14]

-

Data Analysis and Interpretation:

-

A standard curve using known ATP concentrations should be generated to quantify the ATP levels in the cell lysates.

-

An increase in luminescence in MB-treated cells compared to controls indicates that MB enhances overall ATP production.

Therapeutic Potential and Considerations

The ability of Methylene Blue to enhance mitochondrial function and reduce oxidative stress has positioned it as a promising therapeutic agent for a range of conditions, particularly neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][4][6] Clinical trials have explored its efficacy in these areas.[13][15][16][17]

However, it is crucial for researchers to be aware of the following:

-

Dosage: Methylene Blue exhibits a hormetic dose-response, meaning low doses are beneficial while high doses can be toxic.[8] High concentrations can inhibit the ETC and induce methemoglobinemia.[8][18]

-

Side Effects: Common side effects include blue-green discoloration of urine and feces, nausea, and headache.[19][20]

-

Drug Interactions: MB is a monoamine oxidase inhibitor (MAOI) and can cause serotonin syndrome if combined with serotonergic drugs like SSRIs.[19][21]

-

Contraindications: MB should be used with caution in individuals with G6PD deficiency as it can cause hemolytic anemia.

Conclusion

Methylene Blue's role as a mitochondrial redox cycler is a compelling example of drug repurposing. Its unique mechanism of action offers a direct way to combat mitochondrial dysfunction, a key driver of numerous diseases. By understanding its intricate interactions with the electron transport chain and employing rigorous experimental protocols, researchers can further elucidate its therapeutic potential and pave the way for novel treatments for a range of debilitating conditions.

References

-

Poteet, E., et al. (2012). From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue. PMC. [Link]

-

Xue, H., et al. (2021). Targeting mitochondrial dysfunction using methylene blue or mitoquinone to improve skeletal aging. National Institutes of Health. [Link]

-

Gonzalez-Lima, F., & Auchter, A. (2015). Protection against neurodegeneration with low-dose methylene blue and near-infrared light. Frontiers in Cellular Neuroscience. [Link]

-

Renoja Wellness. (2025). Methylene Blue And Its Impact On Mitochondrial Function, A Deep Dive. Renoja Wellness. [Link]

-

G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]

-

Era Organics. (2025). 8 Side Effects of Methylene Blue. Era Organics. [Link]

-

Rojas, J. C., & Gonzalez-Lima, F. (2012). Neurometabolic mechanisms for memory enhancement and neuroprotection of methylene blue. Progress in Neurobiology. [Link]

-

Yang, L., et al. (2017). From Mitochondrial Function to Neuroprotection-an Emerging Role for Methylene Blue. Molecular Neurobiology. [Link]

-

BioLight. (2024). Methylene Blue in Neurodegenerative Treatment. BioLight. [Link]

-

Methylene blue - Mitochondrial support, neuroprotection, and cellular resilience. (n.d.). SelfDecode. [Link]

-

Poison Control. (n.d.). Are Methylene Blue Infusions Safe? Poison Control. [Link]

-

BioLight. (2024). Methylene Blue: Neuroprotection Explained. BioLight. [Link]

-

Wikipedia. (n.d.). Methylene blue. Wikipedia. [Link]

-

Xue, H., et al. (2021). The Potentials of Methylene Blue as an Anti-Aging Drug. MDPI. [Link]

-

WebMD. (2025). Methylene Blue 101: How It Works and Side Effects. WebMD. [Link]

-

Drugs.com. (2025). Methylene Blue: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

-

AccessMedicine. (n.d.). METHYLENE BLUE. AccessMedicine. [Link]

-

LITFL. (2024). Methylene Blue - CCC Toxicology. LITFL. [Link]

-

What Is Methylene Blue Used For? Supporting Mitochondrial Health. (2025). AOR. [Link]

-

Dr.Oracle. (2025). What does research show about methylene blue for mitochondrial health? Dr.Oracle. [Link]

-

Jung, M., & Metzger, D. (2013). Methylene blue protects mitochondrial respiration from ethanol withdrawal stress. Advances in Bioscience and Biotechnology. [Link]

-

Gonzalez-Lima, F., & Auchter, A. (2015). Protection against neurodegeneration with low-dose methylene blue and near-infrared light. Frontiers in Cellular Neuroscience. [Link]

-

Rojas, J. C., et al. (2012). Neuroprotective Actions of Methylene Blue and Its Derivatives. PLOS ONE. [Link]

-

Troscriptions. (2025). Methylene Blue: Enhancing Cellular Energy Metabolism via Cytochrome C Oxidase. Troscriptions. [Link]

-

Dr. Diana Rangaves, PharmD. (2025). Does Methylene Blue Improve Mitochondrial Function? Dr. Diana Rangaves, PharmD. [Link]

-

Wen, Y., et al. (2011). Methylene blue-induced neuronal protective mechanism against hypoxiareoxygenation stress. Journal of Neurochemistry. [Link]

-

ClinicalTrials.gov. (n.d.). Effects of Methylene Blue in Healthy Aging, Mild Cognitive Impairment and Alzheimer's Disease. ClinicalTrials.gov. [Link]

-

StatPearls. (n.d.). Methylene Blue. NCBI Bookshelf. [Link]

-

Khan, A., et al. (2023). Exploring Methylene Blue and Its Derivatives in Alzheimer's Treatment: A Comprehensive Review of Randomized Control Trials. Cureus. [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). Methylene blue (and TRx0237). Alzheimer's Drug Discovery Foundation. [Link]

-

ClinicalTrials.gov. (n.d.). Effects of USP Methylene Blue on Cognitive and fMRI Brain Activity. ClinicalTrials.gov. [Link]

-

OrganSlices. (n.d.). ATP assay. OrganSlices. [Link]

-

Creative Bioarray. (n.d.). ATP Cell Viability Assay. Creative Bioarray. [Link]

-

BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. BMG LABTECH. [Link]

-

Vekaria, H. J., et al. (2016). Targeting Mitochondrial Dysfunction in CNS Injury Using Methylene Blue. UKnowledge. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylene blue protects mitochondrial respiration from ethanol withdrawal stress [file.scirp.org]

- 5. scispace.com [scispace.com]

- 6. Targeting mitochondrial dysfunction in CNS injury using Methylene Blue; still a magic bullet? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting mitochondrial dysfunction using methylene blue or mitoquinone to improve skeletal aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Protection against neurodegeneration with low-dose methylene blue and near-infrared light [frontiersin.org]

- 9. Methylene blue - Mitochondrial support, neuroprotection, and cellular resilience | Longevity Protocols [longevity-protocols.com]

- 10. dianarangaves.com [dianarangaves.com]

- 11. Neuroprotective Actions of Methylene Blue and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. raybiotech.com [raybiotech.com]

- 17. researchgate.net [researchgate.net]

- 18. A new method of measuring the antioxidant activity of polyphenols using cumene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. tabaslab.com [tabaslab.com]

Methylene Blue and Its Derivatives in Neuroscience: A Technical Guide to Mechanisms and Methods

Introduction: The Renaissance of a Classic Compound

First synthesized in 1876 as a textile dye, Methylene Blue (MB) has undergone a remarkable scientific renaissance.[1][2] Its journey from an industrial colorant to a malarial treatment and surgical stain has now led it to the forefront of neuroscience research.[1][3] This guide provides an in-depth exploration of the multifaceted roles of MB and its derivatives, offering researchers and drug development professionals a technical foundation for leveraging these compounds in the study and potential treatment of neurological disorders. We will dissect its core mechanisms, detail proven experimental protocols, and provide a forward-looking perspective on its therapeutic potential.

The unique physicochemical properties of MB—its ability to readily cross the blood-brain barrier, its auto-oxidizing redox capacity, and its pleiotropic interactions with multiple cellular targets—make it a compelling tool.[3][4][5] It is not a typical receptor-agonist drug but rather a modulator of fundamental cellular processes, particularly mitochondrial bioenergetics and redox homeostasis. This guide moves beyond a simple cataloging of effects to explain the causal biochemistry that underpins its utility in models of neurodegenerative diseases, neuroprotection, and cognitive enhancement.

Core Mechanisms of Action: A Multi-Target Modulator

Methylene Blue's therapeutic potential stems from its ability to simultaneously influence several key pathophysiological pathways in the central nervous system. Understanding these mechanisms is critical for designing robust experiments and interpreting results.

Mitochondrial Bioenergetics and Redox Cycling

The primary and most well-established mechanism of MB is its interaction with the mitochondrial electron transport chain (ETC).[6][7] At low micromolar concentrations, MB acts as an alternative electron carrier.[8][9] It can accept electrons directly from NADH and shuttle them to cytochrome c, effectively bypassing Complexes I and III.[4][8][9]

This bypass has two profound consequences:

-

Sustained ATP Production: In conditions where Complex I is inhibited or dysfunctional (a hallmark of Parkinson's disease models and certain neurotoxic insults), MB can help restore mitochondrial respiration and ATP synthesis.[7][8][9]

-

Reduced Oxidative Stress: By redirecting electron flow, MB decreases electron leakage from Complexes I and III, which is a primary source of mitochondrial superoxide radical production.[9][10]

This dual action of enhancing energy metabolism while reducing oxidative stress is central to MB's neuroprotective effects.[6][11] It is this unique auto-oxidizing property that allows MB to cycle between its oxidized (blue) and reduced, colorless form (leucomethylene blue, MBH2), enabling it to both accept and donate electrons.[5][11][12]

Caption: Methylene Blue's bypass of mitochondrial Complexes I and III.

Modulation of Nitric Oxide (NO) Signaling

MB is a potent inhibitor of nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC).[12][13][14] In pathological states characterized by excessive NO production, such as excitotoxicity and neuroinflammation, this inhibition is neuroprotective. By preventing the formation of cGMP, MB can mitigate downstream effects of excessive glutamatergic activation.[12] However, this interaction is complex; basal levels of NO are crucial for healthy neurovascular coupling and cerebral blood flow.[13][15] Some studies suggest MB's effects on cerebral blood flow can be dose-dependent and may involve reduced oxygen consumption.[2][16][17] The inhibitory effect on NOS appears to be direct, with an apparent Ki of 2.7 µM for rat cerebellar NOS.[14]

Monoamine Oxidase (MAO) Inhibition

Methylene Blue is a potent, reversible inhibitor of Monoamine Oxidase A (MAO-A).[18][19][20] This inhibition increases the synaptic availability of key neurotransmitters like serotonin and norepinephrine, which likely contributes to the antidepressant and anxiolytic effects observed in some studies.[19][21] This property demands significant caution; co-administration of MB with serotonergic drugs like SSRIs can precipitate life-threatening serotonin syndrome.[12][18][20] The development of MB derivatives with lower MAO-A inhibitory activity is an active area of research to separate the neuroprotective effects from potential psychiatric side effects.[19]

Inhibition of Protein Aggregation

A key focus in neurodegenerative disease research is MB's ability to inhibit the aggregation of tau protein into neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies.[22][23][24] MB is thought to prevent tau aggregation and can disaggregate existing fibrils.[23][25] The proposed mechanism involves the oxidation of cysteine residues on tau monomers, which prevents the formation of pathological cross-links.[1] However, its efficacy in clinical trials has been debated, with some research suggesting it may inhibit fibril formation but not the creation of smaller, potentially more toxic granular tau oligomers.[22][26] Studies in transgenic mouse models suggest that MB is most effective when administered prophylactically, before significant pathology is established.[27][28]

Key Derivatives and Comparative Analysis

The limitations of MB, including its potent MAO-A inhibition and variable bioavailability, have spurred the development of derivatives. The most prominent of these is LMTX® (leuco-methylthioninium), a stabilized, reduced form of MB.[29][30][31]

-

LMTX® (Leuco-methylthioninium): Developed by TauRx Therapeutics, this compound was designed to offer improved absorption and tolerability over standard MB (methylthioninium chloride, MTC).[29][30] As a tau aggregation inhibitor, it shares the same active moiety as MB and is intended to prevent or dissolve tau aggregates.[23][29] Preclinical studies have shown it can reduce tau pathology and reverse learning deficits in mouse models.[30][32]

-

Other Analogues: Research has explored other analogues to fine-tune the pharmacological profile. For instance, derivatives with modifications at the 10-nitrogen position have shown reduced neuroprotective potency, highlighting the importance of this part of the molecule.[9] Conversely, analogues have been synthesized with significantly lower MAO-A inhibitory activity while retaining antidepressant-like effects, suggesting these properties can be separated.[19]

Table 1: Comparative Data of Methylene Blue and Related Compounds

| Compound | Primary Target(s) | MAO-A IC50 | MAO-B IC50 | Key Feature |

| Methylene Blue | ETC, NO/sGC, MAO-A, Tau | ~0.07 µM[19][33] | >10 µM | Broad-spectrum activity, potent MAO-A inhibitor |

| Azure B (MB metabolite) | MAO-A | ~0.01 µM[19] | - | Potent MAO-A inhibitor |

| LMTX® | Tau Aggregation | Not specified | Not specified | Stabilized, reduced form for improved bioavailability[29][30] |

| Cresyl Violet | MAO-A | ~0.0037 µM[33] | - | Higher potency MAO-A inhibitor than MB[33] |

| TB-2 (Analogue) | MAO-A | ~0.518 µM[19] | ~0.569 µM | Reduced MAO-A inhibition vs. MB[19] |

Experimental Protocols and Methodologies

The successful application of MB in research requires rigorous and well-controlled experimental design. The following protocols provide a validated starting point for in vitro and in vivo investigations.

In Vitro Neuroprotection Assay (Glutamate-Induced Oxidative Stress)

This protocol assesses the ability of MB to protect neuronal cells from excitotoxicity, a common mechanism of cell death in neurological injury. The HT-22 hippocampal cell line is a suitable model as it is susceptible to glutamate-induced oxidative stress.[9]

Objective: To determine the dose-dependent neuroprotective effect of Methylene Blue against glutamate toxicity.

Materials:

-

DMEM high glucose medium with 10% FBS

-

Methylene Blue (USP grade, prepare fresh stock solution in sterile water)

-

L-Glutamic acid

-

Calcein AM (for live cell imaging) or MTT reagent (for viability assay)[9][34]

-

96-well plates

Step-by-Step Protocol:

-

Cell Seeding: Plate HT-22 cells in a 96-well plate at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.

-

Pre-treatment: Remove the medium and replace it with a fresh medium containing various concentrations of Methylene Blue (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a "Vehicle Control" group with no MB. Incubate for 1-2 hours.

-

Causality Insight: This pre-incubation allows for sufficient cellular uptake and mitochondrial localization of MB before the toxic insult.

-

-

Induction of Toxicity: Add a high concentration of glutamate (e.g., 5-20 mM, concentration should be optimized for your specific cell line) to all wells except the "Vehicle Control" group. Create a "Glutamate Only" control group.

-

Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂.

-

Viability Assessment (Calcein AM Method): a. Gently wash cells once with phosphate-buffered saline (PBS). b. Add Calcein AM solution (e.g., 1 µM in PBS) to each well and incubate for 30 minutes in the dark. c. Measure fluorescence (Excitation ~485 nm, Emission ~520 nm). Live cells will fluoresce green.

-

Self-Validation: The experimental groups must include: (1) Vehicle Control (high viability), (2) Glutamate Only (low viability), and (3) Glutamate + MB (expected dose-dependent increase in viability).

-

Caption: Experimental workflow for an in vitro neuroprotection assay.

In Vivo Administration and Behavioral Testing

Assessing MB's effect on cognitive function in rodent models is a common application. Low-dose administration has been shown to enhance memory retention.[5][35]

Objective: To evaluate the effect of acute Methylene Blue administration on spatial memory consolidation in rats using a holeboard maze.

Materials:

-

Adult male Sprague-Dawley rats

-

Holeboard maze apparatus

-

Methylene Blue (USP grade)

-

Sterile saline (0.9%)

-

Intraperitoneal (IP) injection supplies

Step-by-Step Protocol:

-

Habituation: Acclimate rats to the testing room and handling for several days prior to the experiment.

-

Training Phase (5 days): a. Train rats daily to find baited holes in the holeboard maze. The location of the baited holes remains constant for each rat. b. Record metrics such as latency to find the first reward and number of errors (pokes into unbaited holes).

-

Drug Administration: Immediately following each daily training session, administer either Methylene Blue (e.g., 1 mg/kg, IP) or an equivalent volume of sterile saline (control group).[35]

-

Causality Insight: Post-training injection is crucial for specifically testing the drug's effect on memory consolidation, the process by which a memory becomes stable.

-

-

Probe Trial (Day 6): a. 24 hours after the final training session and injection, conduct a probe trial. b. Place the rat in the maze with no baited holes for a set duration (e.g., 5 minutes). c. Record the number of visits to the previously baited hole locations versus unbaited locations.

-

Data Analysis: Compare the percentage of visits to the correct locations between the MB-treated group and the saline control group. A significantly higher percentage in the MB group indicates enhanced spatial memory retention.[35]

-

Self-Validation: The control group establishes the baseline memory retention for the task. The MB group's performance must be statistically superior to demonstrate a memory-enhancing effect.

-

Challenges, Limitations, and Future Directions

Despite its promise, the therapeutic application of MB is not without challenges.

-

Hormetic Dose-Response: MB exhibits a hormetic or biphasic dose-response curve.[2][5] Low doses (typically 0.5-4 mg/kg in animals) are associated with metabolic enhancement and neuroprotection, while high doses (>5-7 mg/kg) can be inhibitory or even toxic, potentially inducing methemoglobinemia or inhibiting mitochondrial respiration.[2][12][36] This necessitates careful dose-finding studies for any new application.

-

MAO-A Inhibition and Drug Interactions: The potent MAO-A inhibition is a significant clinical liability, creating a high risk of serotonin toxicity when combined with common antidepressants.[20][37]

-

Clinical Translation: While preclinical data are often robust, clinical trial results, particularly for Alzheimer's disease, have been mixed.[22][24][25] This may be due to issues with timing of intervention (prophylactic vs. treatment), patient heterogeneity, or the specific derivative used.[27]

The future of this research area lies in the development of next-generation derivatives that optimize the therapeutic window—maximizing neuroprotective and bioenergetic effects while minimizing off-target activities like MAO-A inhibition. Further research is also needed to clarify the precise molecular interactions and to identify biomarkers that can predict which patient populations are most likely to respond to this class of compounds.

Caption: Relationship between MB's properties and its effects.

References

- Methylene blue - Wikipedia. (URL: )

- Methylene Blue MAOI Effects: Benefits, Risks, and Interactions - Psych Scene Hub. (2025-12-04). (URL: )

-

Soeda, Y., et al. (2019). Methylene Blue Inhibits Formation of Tau Fibrils but not of Granular Tau Oligomers: A Plausible Key to Understanding Failure of a Clinical Trial for Alzheimer's Disease. Journal of Alzheimer's Disease. (URL: [Link])

-

Yang, L., et al. (2016). Alternative Mitochondrial Electron Transfer for the Treatment of Neurodegenerative Diseases and Cancers: Methylene Blue Connects the Dots. Progress in Neurobiology. (URL: [Link])

-

Oz, M., et al. (2011). Cellular and Molecular Actions of Methylene Blue in the Nervous System. Medicinal Research Reviews. (URL: [Link])

-

Methylene Blue And Its Impact On Mitochondrial Function, A Deep Dive - Renoja Wellness. (2025-03-05). (URL: [Link])

-

Gonzalez-Lima, F., & Auchter, A. (2015). Protection against neurodegeneration with low-dose methylene blue and near-infrared light. Frontiers in Cellular Neuroscience. (URL: [Link])

-

LMTX | Alzheimer's News Today. (URL: [Link])

-

Abramov, A. Y., et al. (2023). Targeting mitochondrial dysfunction using methylene blue or mitoquinone to improve skeletal aging. GeroScience. (URL: [Link])

-

Petzer, A., et al. (2018). Methylene Blue Analogues with Marginal Monoamine Oxidase Inhibition Retain Antidepressant-like Activity. ACS Chemical Neuroscience. (URL: [Link])

-

Soeda, Y., et al. (2019). Methylene blue inhibits formation of tau fibrils but not of granular tau oligomers: A plausible key to understanding failure of a clinical trial for Alzheimer's disease. Keio University. (URL: [Link])

-

Lin, A. L., et al. (2017). Methylene blue modulates functional connectivity in the human brain. Brain Imaging and Behavior. (URL: [Link])

-

Poteet, E., et al. (2012). Neuroprotective Actions of Methylene Blue and Its Derivatives. PLoS ONE. (URL: [Link])

-

Gawas, M., & D'Souza, A. (2023). Exploring Methylene Blue and Its Derivatives in Alzheimer's Treatment: A Comprehensive Review of Randomized Control Trials. Cureus. (URL: [Link])

-

Et Tu, Methylene Blue? Drug Only Works as Prophylactic | ALZFORUM. (2015-05-18). (URL: [Link])

-

Methylene Blue and the Risk of Serotonin Toxicity - Anesthesia Patient Safety Foundation. (URL: [Link])

-

Why Methylene Blue May Benefit Alzheimer's Patients: A Promising Mitochondrial and Neuroprotective Therapy | Sheen Vein Aesthetics and Functional Medicine. (URL: [Link])

-

Congdon, E. E., et al. (2012). Methylene blue does not reverse existing neurofibrillary tangle pathology in the rTg4510 mouse model of tauopathy. Neurobiology of Disease. (URL: [Link])

-

Methylene blue for Alzheimer's disease - Dioxnatur. (URL: [Link])

-

Methylene Blue in Neurodegenerative Treatment - BioLight. (2024-08-23). (URL: [Link])

-

Petzer, A., et al. (2017). The monoamine oxidase inhibition properties of selected structural analogues of methylene blue. Food and Chemical Toxicology. (URL: [Link])

-

Researchers decipher modus operandi of potential Alzheimer's drug - DZNE. (2013-02-20). (URL: [Link])

-

Is methylene blue really a brain booster? - University of South Carolina. (2025-06-10). (URL: [Link])

-

Methylene Blue: Neurological Health, Energy, and Cellular Repair - CORR HEAL. (URL: [Link])

-

Barre, E., et al. (2022). The effects of acute Methylene Blue administration on cerebral blood flow and metabolism in humans and rats. Scientific Reports. (URL: [Link])

-

Methylene Blue & Mitochondria: How This Compound Fights Alzheimer's and Brain Aging. (2025-04-02). (URL: [Link])

-

Methylene Blue and Nitric Oxide - The Pod of Inquiry. (2023-01-11). (URL: [Link])

-

Barre, E., et al. (2022). The effects of acute Methylene Blue administration on cerebral blood flow and metabolism in humans and rats. ResearchGate. (URL: [Link])

-

Rojas, J. C., et al. (2012). Neurometabolic mechanisms for memory enhancement and neuroprotection of methylene blue. Progress in Neurobiology. (URL: [Link])

-

Callaway, N. L., et al. (2004). Methylene blue improves brain oxidative metabolism and memory retention in rats. Pharmacology Biochemistry and Behavior. (URL: [Link])

-

Methylene Blue vs. Nitric Oxide: Why N1o1 is Crucial for Your Health. (2025-05-17). (URL: [Link])

-

Luo, D., et al. (1995). Effects of methylene blue and LY83583 on neuronal nitric oxide synthase and NADPH-diaphorase. European Journal of Pharmacology. (URL: [Link])

-

The effects of acute Methylene Blue administration on cerebral blood flow and metabolism in humans and rats - Semantic Scholar. (URL: [Link])

-

Prast, H., & Philippu, A. (1999). Methylene blue inhibits hippocampal nitric oxide synthase activity in vivo. Brain Research. (URL: [Link])

-

HMTM | ALZFORUM. (2025-08-01). (URL: [Link])

-

Melis, V., et al. (2015). Effects of oxidized and reduced forms of methylthioninium in two transgenic mouse tauopathy models. Behavioural Pharmacology. (URL: [Link])

-

Methylene Blue and Near Infrared Light for Neuroprotection - YouTube. (2022-11-24). (URL: [Link])

-

Neuroprotective Actions of Methylene Blue and Its Derivatives - ResearchGate. (URL: [Link])

-

Tau-Centric Targets and Drugs in Clinical Development for the Treatment of Alzheimer's Disease - PubMed Central. (2016-06-26). (URL: [Link])

-

Methylene blue: a controversial diagnostic acid and medication? - PMC - PubMed Central. (2022-08-30). (URL: [Link])

-

Adverse Effects of Methylene Blue on the Central Nervous System - ResearchGate. (2025-08-09). (URL: [Link])

-

Stelmashook, E. V., et al. (2019). Neuroprotective Effects of Methylene Blue In Vivo and In Vitro. Bulletin of Experimental Biology and Medicine. (URL: [Link])

-

What Methylene Blue Does to Your Brain - Verywell Health. (2025-07-24). (URL: [Link])

-

Methylene blue administration fails to confer neuroprotection in two amyotrophic lateral sclerosis mouse models | Request PDF - ResearchGate. (2025-08-10). (URL: [Link])

-

Methylene blue (and TRx0237) - Alzheimer's Drug Discovery Foundation. (URL: [Link])

Sources